(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid

Description

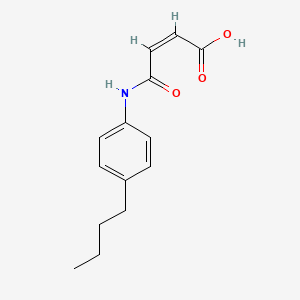

(Z)-4-(4-Butylanilino)-4-oxobut-2-enoic acid is a maleamic acid derivative characterized by a conjugated α,β-unsaturated carbonyl system and a 4-butylanilino substituent. The (Z)-stereochemistry refers to the spatial arrangement of the substituents around the double bond in the but-2-enoic acid backbone.

Properties

IUPAC Name |

(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14(17)18/h5-10H,2-4H2,1H3,(H,15,16)(H,17,18)/b10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNAPQKAHBDNLV-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224827 | |

| Record name | (2Z)-4-[(4-Butylphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6953-82-8, 100582-05-6 | |

| Record name | (2Z)-4-[(4-Butylphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC39753 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-4-[(4-Butylphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BUTYLMALEANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid typically involves the following steps:

Formation of the Enone Backbone: The enone backbone can be synthesized through the aldol condensation of an appropriate aldehyde and ketone under basic conditions.

Introduction of the Butylanilino Group: The butylanilino group can be introduced via a nucleophilic substitution reaction, where the aniline derivative reacts with the enone intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butylanilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new substituted enone derivatives.

Scientific Research Applications

(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid: has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Impact on Solubility: The methylanilino derivative (Table 1) is water-insoluble but dissolves in organic solvent mixtures (e.g., isopropyl alcohol:acetone). The butyl group in the target compound is expected to further increase hydrophobicity, necessitating nonpolar solvents for analysis . Halogenated derivatives (e.g., bromo-chloro) exhibit enhanced biological activity but reduced solubility in aqueous media .

Acidity and Titration: The methyl-substituted analog has a dissociation constant (pKa) of 2.81, enabling acid-base titration in non-aqueous media. The butyl variant may show a slightly higher pKa due to electron-donating alkyl groups stabilizing the conjugate base .

Biological Activity :

Key Observations:

Synthesis Efficiency :

- The methyl-substituted analog is synthesized via condensation of p-toluidine and maleic anhydride with a high yield (94.23%). The butyl variant would likely follow a similar pathway but may require longer reaction times due to steric hindrance .

- Halogenated analogs (e.g., bromo-chloro) are synthesized using specialized reagents, as seen in enzyme-inhibitor studies .

Analytical Challenges :

- The detection limit for the methyl derivative is 0.002 mol/dm³ using potentiometric titration. For the more hydrophobic butyl analog, ultrasensitive chromatography (e.g., HPLC-MS) might be necessary .

Physicochemical and Pharmacokinetic Properties

- This contrasts with the chloro-methyl analog (logP = 2.92), which balances hydrophobicity and bioavailability .

- Stereochemical Stability :

- The (Z)-configuration in the target compound may confer rigidity to the molecule, influencing its reactivity and interaction with biological targets compared to (E)-isomers .

Biological Activity

(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid is an organic compound belonging to the class of enones, characterized by its unique structure that includes a butylanilino group attached to a 4-oxobut-2-enoic acid backbone. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : CHN\O

- Molecular Weight : 247.29 g/mol

- CAS Number : 100582-05-6

Synthesis

The synthesis of this compound typically involves:

- Formation of the Enone Backbone : Achieved through aldol condensation of appropriate aldehydes and ketones under basic conditions.

- Introduction of the Butylanilino Group : This is done via nucleophilic substitution reactions where the aniline derivative reacts with the enone intermediate.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Modulation of apoptotic pathways

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. It is believed to inhibit certain key enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| (Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid | Structure | Antimicrobial |

| (Z)-4-(4-propylanilino)-4-oxobut-2-enoic acid | Structure | Anticancer |

| (Z)-4-(4-butylanilino)-3-hydroxybutanoic acid | Structure | Anti-inflammatory |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL.

- Cancer Cell Line Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent anticancer activity.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Dose-dependent effects : The biological activity increases with higher concentrations.

- Selectivity towards cancer cells : The compound shows preferential toxicity towards cancerous cells compared to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.